3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-

Catalog No.
S14784733
CAS No.
820238-71-9
M.F
C17H18N2O2
M. Wt
282.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-penty...

CAS Number

820238-71-9

Product Name

3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-

IUPAC Name

4-[(2,3-dimethyl-4-pent-1-ynylphenyl)methylidene]pyrazolidine-3,5-dione

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

InChI

InChI=1S/C17H18N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-5H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

TTYWTULUZKTTIR-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C

3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- is a synthetic compound that belongs to the pyrazolidinedione class. This compound features a pyrazolidine ring with two carbonyl groups at positions 3 and 5, and a substituted benzylidene moiety. The structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This compound is characterized by its unique combination of a pyrazolidinedione core and a phenyl ring with an alkyne substituent, which contributes to its potential biological activities.

The chemical reactivity of 3,5-Pyrazolidinedione derivatives often involves nucleophilic attacks at the carbonyl groups. Common reactions include:

  • Condensation Reactions: The compound can react with various amines or alcohols to form imines or ethers.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Cyclization: Under certain conditions, this compound can undergo cyclization to form more complex structures.

These reactions are significant in the synthesis of more complex pharmaceuticals and biologically active compounds.

3,5-Pyrazolidinedione derivatives have shown promising biological activities, particularly in the area of anti-inflammatory and antiplatelet effects. Research indicates that these compounds can act as:

  • Platelet Aggregation Inhibitors: They inhibit platelet aggregation by blocking adenosine diphosphate receptors, which is crucial for preventing thrombotic events .
  • Antidiabetic Agents: Some derivatives have been reported to inhibit phosphotyrosine phosphatases, which may help in managing diabetes by improving insulin sensitivity .
  • Antiviral Activity: Certain studies suggest that pyrazolidinedione derivatives can also exhibit antiviral properties against various pathogens .

The synthesis of 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- typically involves several steps:

  • Formation of the Pyrazolidinedione Core: This is usually achieved by reacting hydrazine with a diketone or a similar precursor.
  • Benzylidene Formation: The introduction of the benzylidene group can be accomplished through a condensation reaction with an appropriate aldehyde or ketone.
  • Substitution Reactions: The alkyne substituent can be introduced via Sonogashira coupling or similar methods.

These synthetic routes allow for the modification of the compound to enhance its biological activity and pharmacological properties.

The applications of 3,5-Pyrazolidinedione derivatives span various fields:

  • Pharmaceuticals: Due to their antiplatelet and anti-inflammatory properties, these compounds are explored as potential therapeutic agents for cardiovascular diseases.
  • Research Tools: They serve as valuable tools in biochemical research for studying cellular signaling pathways related to insulin resistance and glucose metabolism.
  • Chemical Probes: Their unique structure allows them to be used as probes in chemical biology for understanding enzyme mechanisms.

Interaction studies involving 3,5-Pyrazolidinedione derivatives focus on their binding affinities and mechanisms of action with various biological targets. These studies typically include:

  • Receptor Binding Assays: To determine how effectively the compound interacts with specific receptors involved in platelet aggregation and insulin signaling.
  • Enzyme Inhibition Studies: Evaluating the inhibitory effects on phosphotyrosine phosphatases and other relevant enzymes.
  • Cell Culture Experiments: Assessing the biological effects on cell lines to understand the pharmacodynamics of these compounds.

Several compounds share structural similarities with 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- and exhibit comparable biological activities. Here are some notable examples:

Compound NameStructureBiological Activity
4-Ethyl-1-phenylpyrazolidine-3,5-dioneStructureAntiinflammatory
1,2-Diphenyl-4-(2-(phenylsulfinyl)ethyl)-3,5-pyrazolidinedioneStructureAntiplatelet
2,3-Dimethyl-4-(p-methoxybenzylidene)amino-1-phenyl-3-pyrazolin-5-oneStructureAntioxidant

Uniqueness

The uniqueness of 3,5-Pyrazolidinedione lies in its specific combination of functional groups that confer distinct pharmacological properties not found in other related compounds. Its potential as both an antiplatelet agent and an antidiabetic drug highlights its versatility in therapeutic applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

282.136827821 g/mol

Monoisotopic Mass

282.136827821 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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